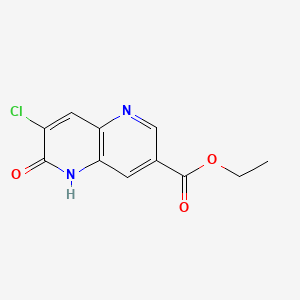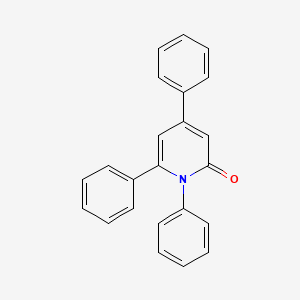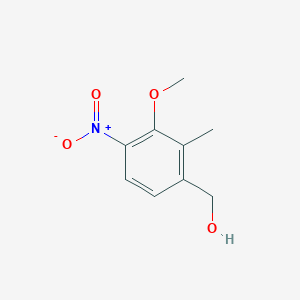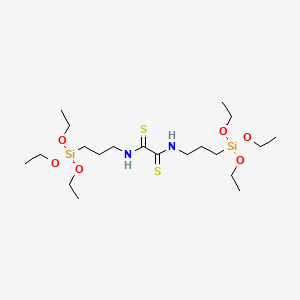![molecular formula C16H21ClN2O2 B13943771 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 1463-53-2](/img/structure/B13943771.png)
2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a synthetic organic compound belonging to the diazaspirodecane family. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspirodecane core with a benzyl group at the 8-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable diamine precursor with a diketone to form the spirocyclic core. This reaction is often carried out under acidic conditions to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced at the 8-position through a nucleophilic substitution reaction. This step may involve the use of benzyl halides and a suitable base to promote the substitution.
Methylation: The methyl group is introduced at the 2-position using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the dione functionality.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic core with different substituents.
8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar core structure with an ethyl group instead of a benzyl group.
Uniqueness
2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific combination of substituents and the presence of the dione functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1463-53-2 |
|---|---|
Formule moléculaire |
C16H21ClN2O2 |
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-17-14(19)11-16(15(17)20)7-9-18(10-8-16)12-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H |
Clé InChI |
DMMRUGCNINMZTI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2(C1=O)CCN(CC2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)



![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)


![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)

